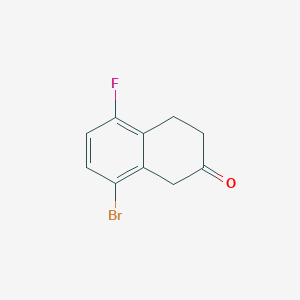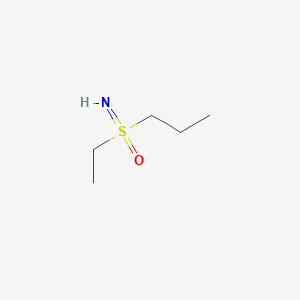![molecular formula C53H59F5N8O4 B13650145 di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)](/img/structure/B13650145.png)
di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorinated aromatic rings, piperidine, pyrrolidine, and benzimidazole moieties, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzimidazole core, the introduction of fluorine atoms, and the coupling of various aromatic and heterocyclic rings. Common synthetic methods may include:
Nucleophilic substitution reactions: to introduce fluorine atoms.
Cyclization reactions: to form the benzimidazole and pyrrolidine rings.
Coupling reactions: to attach the piperidine and other aromatic groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing reaction conditions to maximize yield and purity. This may include:
High-throughput screening: of reaction conditions.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: The compound may be used in various biological assays to study its effects on cellular processes and pathways.
Medicine
Drug development: Due to its complex structure and functional groups, the compound may have potential as a lead compound in drug discovery for various diseases.
Industry
Material science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence intracellular signaling pathways, leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated benzimidazoles: Compounds with similar benzimidazole cores and fluorine atoms.
Piperidine derivatives: Compounds containing piperidine rings with various substituents.
Pyrrolidine analogs: Compounds with pyrrolidine rings and different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and fluorinated aromatic rings, which may confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C53H59F5N8O4 |
|---|---|
Poids moléculaire |
967.1 g/mol |
Nom IUPAC |
tert-butyl 2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C53H59F5N8O4/c1-52(2,3)69-50(67)64-19-7-9-45(64)48-59-39-25-33(35(55)27-41(39)61-48)43-15-16-44(34-26-40-42(28-36(34)56)62-49(60-40)46-10-8-20-65(46)51(68)70-53(4,5)6)66(43)32-23-37(57)47(38(58)24-32)63-21-17-30(18-22-63)29-11-13-31(54)14-12-29/h11-14,23-28,30,43-46H,7-10,15-22H2,1-6H3,(H,59,61)(H,60,62) |
Clé InChI |
XPFFHMRTDUQKDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)


![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)


![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)



![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
